molecular formula C11H11ClN2Si B8467375 5-Chloro-3-((trimethylsilyl)ethynyl)picolinonitrile

5-Chloro-3-((trimethylsilyl)ethynyl)picolinonitrile

Cat. No.: B8467375
M. Wt: 234.75 g/mol
InChI Key: KIKPTFROMVBWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-((trimethylsilyl)ethynyl)picolinonitrile is a useful research compound. Its molecular formula is C11H11ClN2Si and its molecular weight is 234.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClN2Si

Molecular Weight

234.75 g/mol

IUPAC Name

5-chloro-3-(2-trimethylsilylethynyl)pyridine-2-carbonitrile

InChI

InChI=1S/C11H11ClN2Si/c1-15(2,3)5-4-9-6-10(12)8-14-11(9)7-13/h6,8H,1-3H3

InChI Key

KIKPTFROMVBWNH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A pressure vessel was charged with triethylamine (7.65 mL, 55.2 mmol), ethynyltrimethylsilane (2.32 mL, 16.6 mmol), copper (I) iodide (0.263 g, 1.380 mmol), palladium (0) tetrakis(triphenylphosphine) (0.558 g, 0.483 mmol), 3-bromo-5-chloropicolinonitrile (3.0 g, 13.8 mmol), and N,N-dimethylformamide (50 ml). The vessel was flushed with argon, sealed, stirred at ambient temperature for 15 minutes, and then heated at 50° C. for 4 hours. The solution was diluted with water and extracted with ethyl acetate. The combined organic layers were concentrated, and the residue was purified by silica-gel chromatography, eluting 0-50% ethyl acetate in hexane, to afford the title compound (1.3 g, 5.5 mmol). MS m/z=235 (M+H).
Quantity
7.65 mL
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.263 g
Type
catalyst
Reaction Step One
Quantity
0.558 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A pressure vessel was charged with TEA (7.65 mL, 55.2 mmol), ethynyltrimethylsilane (2.32 mL, 16.6 mmol), copper (I) iodide (0.263 g, 1.380 mmol), palladium (0) tetrakis(triphenylphosphine) (0.558 g, 0.483 mmol), 3-bromo-5-chloropicolinonitrile (3.0 g, 13.8 mmol), and DMF (50 ml). The vessel was flushed with argon, sealed, stirred at ambient temperature for 15 minutes, and then heated at 50° C. for 4 hours. The solution was diluted with water and extracted with EtOAc. The combined organic layers were concentrated, and the residue was purified by silica-gel chromatography, eluting 0-50% ethyl acetate in hexane, to afford the title compound (1.3 g, 5.5 mmol). MS m/z=235 (M+H).
[Compound]
Name
TEA
Quantity
7.65 mL
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.263 g
Type
catalyst
Reaction Step One
Quantity
0.558 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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